molecular formula C13H19NO B4943689 N,4-diisopropylbenzamide CAS No. 6315-01-1

N,4-diisopropylbenzamide

Cat. No. B4943689
CAS RN: 6315-01-1
M. Wt: 205.30 g/mol
InChI Key: QWXBVRRUKZHDQL-UHFFFAOYSA-N
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Description

N,4-diisopropylbenzamide, also known as DIBA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a wide range of potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Scientific Research Applications

N,4-diisopropylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary applications of N,4-diisopropylbenzamide is in the treatment of cancer. Studies have shown that N,4-diisopropylbenzamide can inhibit the growth of cancer cells by disrupting the function of a protein called heat shock protein 90 (HSP90), which is required for the survival of cancer cells.
In addition to its potential applications in cancer treatment, N,4-diisopropylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N,4-diisopropylbenzamide can inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease, and can also protect dopaminergic neurons from oxidative stress, which is a key feature of Parkinson's disease.

Mechanism of Action

The mechanism of action of N,4-diisopropylbenzamide involves its ability to bind to HSP90, which is a chaperone protein that is required for the proper folding and function of many proteins in the cell. By binding to HSP90, N,4-diisopropylbenzamide disrupts its function and leads to the degradation of client proteins that are required for the survival of cancer cells.
Biochemical and Physiological Effects:
N,4-diisopropylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and protect dopaminergic neurons from oxidative stress, N,4-diisopropylbenzamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N,4-diisopropylbenzamide for lab experiments is its ability to selectively target HSP90, which is a key protein that is required for the survival of cancer cells. This makes N,4-diisopropylbenzamide a promising candidate for the development of new cancer therapies. However, one of the limitations of N,4-diisopropylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N,4-diisopropylbenzamide. One area of research could focus on the development of new cancer therapies that are based on N,4-diisopropylbenzamide and other HSP90 inhibitors. Another area of research could focus on the potential use of N,4-diisopropylbenzamide in the treatment of Alzheimer's disease and Parkinson's disease. Finally, future research could focus on the development of new synthetic methods for the production of N,4-diisopropylbenzamide and other related compounds.

Synthesis Methods

The synthesis of N,4-diisopropylbenzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with diisopropylamine to produce N,4-diisopropylbenzamide. This reaction is followed by a series of purification steps, including recrystallization and column chromatography, to obtain a pure sample of N,4-diisopropylbenzamide.

properties

IUPAC Name

N,4-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)11-5-7-12(8-6-11)13(15)14-10(3)4/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXBVRRUKZHDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281082
Record name N,4-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-di(propan-2-yl)benzamide

CAS RN

6315-01-1
Record name MLS000737870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,4-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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